2-[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]-6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one
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Overview
Description
2-[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]-6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one is a complex organic compound with a unique structure that includes a pyridazinone core, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]-6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of Substituents: The 3,4-dimethylphenyl and morpholin-4-ylsulfonyl groups are introduced through nucleophilic substitution reactions, often using halogenated precursors and appropriate nucleophiles.
Final Assembly: The final compound is assembled through condensation reactions, often under reflux conditions, to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]-6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Nitro compounds, halogenated derivatives.
Scientific Research Applications
2-[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]-6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is used in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]-6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, or it can modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
1,1-bis(3,4-dimethylphenyl)ethane: Similar in structure but lacks the pyridazinone core.
4,4’-di(3,4-dimethylphenyl)butane: Another structurally related compound with different functional groups.
Uniqueness
2-[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]-6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one is unique due to its combination of a pyridazinone core with diverse functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Biological Activity
The compound 2-[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]-6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one , often referred to as a pyridazinone derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on diverse scientific literature.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a pyridazinone core with various substituents that may influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant anti-inflammatory , analgesic , and antitumor properties. Its activity can be attributed to its ability to inhibit specific enzymes and pathways involved in inflammation and cancer progression.
1. Anti-inflammatory Activity
Studies have shown that the compound acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. In vitro assays demonstrated an IC50 value of approximately 0.26 μM against COX-2, indicating potent anti-inflammatory effects comparable to established COX inhibitors like Celecoxib .
2. Analgesic Effects
The analgesic potential of the compound was evaluated through various animal models. It demonstrated significant pain relief in models of acute and chronic pain, suggesting its utility in pain management therapies. The mechanism appears to involve modulation of pain signaling pathways, including the inhibition of prostaglandin synthesis .
3. Antitumor Properties
In vitro studies have illustrated the compound's cytotoxic effects against several cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The compound exhibited IC50 values of 27.3 μM and 6.2 μM respectively, indicating its potential as an anticancer agent . Further investigations are warranted to elucidate the underlying mechanisms, which may involve apoptosis induction and cell cycle arrest.
The biological activity of this compound is primarily linked to its interaction with specific molecular targets:
- COX-2 Inhibition : By selectively inhibiting COX-2, the compound reduces the production of pro-inflammatory mediators, thereby alleviating inflammation and associated pain.
- Cell Cycle Modulation : The compound may induce G0/G1 phase arrest in cancer cells, preventing their proliferation and promoting apoptosis through caspase activation pathways .
Case Study 1: COX-2 Selectivity
A recent study highlighted the selectivity of this compound for COX-2 over COX-1, showcasing its potential for reducing gastrointestinal side effects commonly associated with non-selective NSAIDs. The study reported a selectivity index greater than 192 for COX-2 inhibition compared to COX-1 .
Case Study 2: Antitumor Efficacy
In a preclinical model involving xenograft tumors derived from human breast cancer cells, treatment with the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased cellular proliferation markers and increased apoptosis .
Properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]-6-(4-methyl-3-morpholin-4-ylsulfonylphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O5S/c1-17-5-8-22(15-19(17)3)26(31)20(4)29-25(30)10-9-23(27-29)21-7-6-18(2)24(16-21)35(32,33)28-11-13-34-14-12-28/h5-10,15-16,20H,11-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUKDHYOSUPJSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(C)N2C(=O)C=CC(=N2)C3=CC(=C(C=C3)C)S(=O)(=O)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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